

Enloplatin: A Historical and Technical Overview of a Platinum-Based Antineoplastic Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Enloplatin (formerly known as CL 287,110) is a second-generation, water-soluble, platinum-based antineoplastic agent developed by American Cyanamid (later Wyeth). Structurally similar to carboplatin, it was investigated for its potential to overcome platinum resistance in various cancers. Despite promising preclinical activity and manageable toxicity, **Enloplatin**'s clinical development was halted after a Phase II trial demonstrated minimal efficacy in patients with platinum-refractory ovarian cancer. This guide provides a comprehensive historical overview of **Enloplatin**'s discovery and development, details its synthesis and mechanism of action, and presents available preclinical and clinical data.

Historical Development

The development of **Enloplatin** emerged from the extensive research efforts in the 1980s to identify new platinum(II) complexes with an improved therapeutic index compared to the first-generation drug, cisplatin. The primary goals were to reduce the severe dose-limiting toxicities of cisplatin, such as nephrotoxicity, neurotoxicity, and ototoxicity, and to find agents active against cisplatin-resistant tumors.

Enloplatin was synthesized and developed by American Cyanamid's Lederle Laboratories.[1] It entered clinical trials in the early 1990s as a potential treatment for various solid tumors, with a particular focus on ovarian cancer. However, its clinical journey was short-lived. A Phase II

clinical trial in patients with platinum-refractory advanced ovarian carcinoma showed minimal antitumor activity, leading to the discontinuation of its development around the year 2000.[2][3]

Synthesis and Physicochemical Properties

Enloplatin, with the chemical name [1,1-Cyclobutanedicarboxylato(2-)-O,O'][tetrahydro-4H-pyran-4,4-dimethanamine-N,N']platinum(II), is a water-soluble complex.[2][3] Its structure features the same cyclobutanedicarboxylate leaving group as carboplatin, which was thought to contribute to its reduced reactivity and lower toxicity compared to cisplatin. The carrier ligand is a tetrahydro-4H-pyran-4,4-dimethanamine.

The synthesis of **Enloplatin** can be achieved through a multi-step process. A key step involves the reaction of dichloro(tetrahydropyran-4,4-dimethanamine-N,N')platinum(II) with the silver salt of cyclobutane-1,1-dicarboxylic acid in water.

Table 1: Physicochemical Properties of **Enloplatin**

Property	Value
Molecular Formula	C13H22N2O5Pt
Molecular Weight	481.41 g/mol
CAS Number	111523-41-2
Water Solubility	450 mg/mL (20 °C)
Appearance	Crystalline solid

Mechanism of Action

Like other platinum-based anticancer drugs, **Enloplatin**'s cytotoxic effects are primarily mediated through its interaction with DNA. Upon entering the cell, the dicarboxylate ligand is hydrolyzed, allowing the platinum atom to form covalent bonds with the N7 positions of purine bases (guanine and adenine) in the DNA.

This binding leads to the formation of various DNA adducts, predominantly 1,2-intrastrand cross-links between adjacent guanine residues. These adducts distort the DNA double helix, which in turn interferes with DNA replication and transcription. The cellular machinery

recognizes this DNA damage, and if the damage is too extensive to be repaired, it triggers a cascade of signaling events leading to programmed cell death, or apoptosis.

The general signaling pathway for platinum-induced apoptosis is depicted below:

Click to download full resolution via product page

Figure 1: Generalized signaling pathway of platinum-based drugs leading to apoptosis.

Preclinical Studies

Preclinical investigations of **Enloplatin** demonstrated its cytotoxic activity against a range of tumor cell lines. Notably, it showed activity in some cisplatin-resistant models, suggesting a lack of complete cross-resistance.

Further search for specific preclinical data, such as IC50 values and detailed in vivo xenograft studies, did not yield quantifiable results in the available literature.

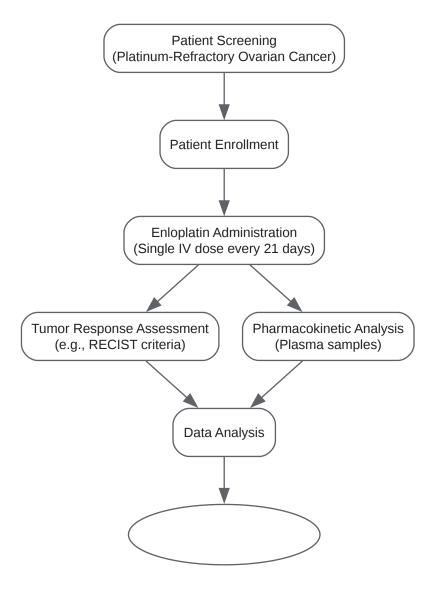
Clinical Trials and Development Discontinuation

Enloplatin advanced to Phase I and Phase II clinical trials. The Phase I studies established its safety profile and determined the dose-limiting toxicities.

Phase I Clinical Trial

Initial Phase I studies indicated that nephrotoxicity was a dose-limiting toxicity (DLT). However, subsequent studies found that this nephrotoxicity was manageable and that neutropenia was the primary dose-limiting factor. Importantly, **Enloplatin** did not exhibit significant neurotoxicity or ototoxicity, which are common side effects of cisplatin.

Phase II Clinical Trial in Platinum-Refractory Ovarian Cancer


A key Phase II study evaluated the efficacy and pharmacokinetics of **Enloplatin** in patients with platinum-refractory advanced ovarian carcinoma.

Experimental Protocol: Phase II Study of Enloplatin (Kudelka et al., 1997)

- Patient Population: Patients with histologically confirmed advanced ovarian carcinoma who had shown resistance to prior platinum-based chemotherapy.
- Treatment Regimen: Enloplatin was administered as a single intravenous dose every 21 days without prehydration.
- Primary Endpoints: Objective response rate.
- Secondary Endpoints: Pharmacokinetics of **Enloplatin**.

The workflow for this clinical trial can be visualized as follows:

Click to download full resolution via product page

Figure 2: Workflow of the Phase II clinical trial of Enloplatin.

Results: The study enrolled 18 patients. The results were disappointing, with only one partial response observed. The minimal antitumor activity in this heavily pretreated patient population led to the conclusion that **Enloplatin** was not a viable treatment option for platinum-refractory ovarian cancer.

Table 2: Summary of Phase II Clinical Trial Results for **Enloplatin**

Parameter	Finding
Indication	Platinum-Refractory Advanced Ovarian Carcinoma
Number of Patients	18
Treatment	Single IV dose every 21 days
Objective Response Rate	1 Partial Response
Conclusion	Minimal antitumor activity
Development Status	Discontinued

The pharmacokinetic profile of **Enloplatin** was found to be similar to that of carboplatin, suggesting that the cyclobutanedicarboxylate leaving group is a major determinant of the plasma pharmacokinetics of these platinum complexes.

Conclusion

Enloplatin represents a well-reasoned approach to second-generation platinum drug design, aiming to mitigate the toxicities of cisplatin while potentially overcoming resistance. While its preclinical profile was encouraging, the ultimate lack of significant clinical efficacy in a resistant patient population led to the cessation of its development. The story of **Enloplatin** underscores the challenges in translating preclinical promise into clinical benefit, particularly in the difficult-to-treat setting of platinum-resistant cancers. The data and history of **Enloplatin** remain a

valuable case study for medicinal chemists and clinical researchers in the ongoing development of novel metal-based anticancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ovid.com [ovid.com]
- 2. Enloplatin Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- To cite this document: BenchChem. [Enloplatin: A Historical and Technical Overview of a Platinum-Based Antineoplastic Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370514#enloplatin-historical-development-and-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com